4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methylpropyl)oxirane with thionyl chloride to form the chloromethyl intermediate, which then undergoes cyclization with an amine to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an oxazole with a hydroxyl or carbonyl group.
Scientific Research Applications
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-thiazole: Similar structure but contains sulfur instead of oxygen.
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-imidazole: Contains an additional nitrogen atom in the ring.
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-pyrazole: Contains two adjacent nitrogen atoms in the ring.
Uniqueness
4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl group and an oxazole ring makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H12ClNO |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-6(2)3-8-10-7(4-9)5-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
MIWYQHFMHKPHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CO1)CCl |
Origin of Product |
United States |
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